BMS22
Descripción general
Descripción
BMS CCR2 22 es un antagonista potente y de alta afinidad del receptor 2 de quimiocina CC (CCR2). Se conoce por su inhibición selectiva de CCR2 sobre otros receptores de quimiocina, como CCR3. El compuesto tiene un peso molecular de 593,66 y una fórmula química de C28H34F3N5O4S .
Aplicaciones Científicas De Investigación
BMS CCR2 22 se usa ampliamente en la investigación científica debido a su potente actividad antagonista contra CCR2. Se emplea en estudios relacionados con la inflamación, el cáncer y las enfermedades cardiovasculares. El compuesto también se utiliza en programas de descubrimiento de fármacos para desarrollar nuevos agentes terapéuticos que se dirijan a CCR2 .
Mecanismo De Acción
BMS CCR2 22 ejerce sus efectos uniéndose al receptor CCR2, bloqueando así la interacción entre el receptor y sus ligandos naturales. Esta inhibición evita la activación de las vías de señalización aguas abajo involucradas en la inflamación y la migración celular. La alta afinidad del compuesto por CCR2 asegura un bloqueo efectivo de la actividad del receptor .
Análisis Bioquímico
Biochemical Properties
BMS22 interacts with TGFβRI, a type of protein kinase, and inhibits its activity . The compound binds to the enzyme and disrupts its ability to phosphorylate its substrates, thereby inhibiting the downstream signaling of the TGFβ pathway . The binding of this compound to TGFβRI involves interactions with key residues such as ASP351 . The contribution energy of ASP351 to binding was found to be a significant difference between this compound and other compounds .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibition of the TGFβRI pathway . By inhibiting this pathway, this compound can potentially influence various cellular functions, including cell proliferation, differentiation, and apoptosis . The specific cellular effects of this compound may vary depending on the cell type and the context of the TGFβ signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TGFβRI . This compound binds to this enzyme and inhibits its kinase activity, thereby preventing the phosphorylation of downstream targets in the TGFβ pathway . This disruption of the TGFβ signaling can influence various cellular processes and potentially lead to therapeutic effects in pathological conditions associated with TGFβ dysregulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de BMS CCR2 22 implica múltiples pasos, incluida la formación de intermedios clave y su posterior acoplamiento. La ruta sintética detallada es propietaria, pero generalmente implica el uso de disolventes y reactivos orgánicos en condiciones controladas para lograr una alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de BMS CCR2 22 sigue rutas sintéticas similares, pero se amplía para satisfacer las demandas comerciales. El proceso implica medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: BMS CCR2 22 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales como amidas y grupos trifluorometilo. Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran BMS CCR2 22 incluyen disolventes orgánicos como dimetilsulfóxido (DMSO) y etanol. Las reacciones a menudo se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar las transformaciones deseadas .
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran BMS CCR2 22 son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se utilizan en estudios adicionales para explorar la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
- Cenicriviroc: Un antagonista dual de CCR2 y CCR5, utilizado en estudios relacionados con el VIH y las enfermedades inflamatorias .
- PF-04634817: Otro antagonista dual de CCR2 y CCR5, con posibles aplicaciones en la nefropatía diabética .
- INCB3344: Un antagonista selectivo de CCR2 con una afinidad de unión y antagonismo funcional similares .
Singularidad: BMS CCR2 22 destaca por su alta selectividad para CCR2 sobre otros receptores de quimiocina y su potente antagonismo funcional. Esto lo convierte en una herramienta valiosa en la investigación centrada en las vías y enfermedades mediadas por CCR2 .
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Actividad Biológica
The compound 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[Cis-2-[[4-(Methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(Trifluoromethyl)benzamide, commonly referred to as BMS CCR2 22, is a synthetic small molecule recognized for its potent antagonistic activity against the CC chemokine receptor type 2 (CCR2). This receptor plays a significant role in inflammatory processes and is a target for therapeutic intervention in various diseases, including cancer and cardiovascular conditions.
- Molecular Formula : C28H34F3N5O4S
- Molecular Weight : 593.66 g/mol
- IC50 Values :
- Chemotaxis: 1 nM
- Calcium signaling antagonism: 18 nM
- CCR2 receptor binding: 5.1 nM
BMS CCR2 22 functions as a competitive antagonist of the CCR2 receptor. By binding to this receptor, it inhibits the activation by its natural ligands, specifically chemokines such as CCL2. This blockade prevents downstream signaling pathways that are typically associated with inflammatory responses, thereby reducing monocyte chemotaxis and calcium flux, which are critical in mediating inflammation and immune responses .
Inflammatory Diseases
BMS CCR2 22 has shown promise in modulating inflammatory responses. Its ability to selectively inhibit CCR2 over other receptors like CCR3 suggests potential applications in treating conditions driven by CCR2-mediated inflammation, such as:
- Cardiovascular Diseases : Inflammation plays a critical role in the progression of atherosclerosis and other cardiovascular conditions.
- Cancer : Tumor microenvironments often exploit chemokine signaling for immune evasion and metastasis.
Comparative Analysis with Other Compounds
The following table summarizes BMS CCR2 22 alongside other notable CCR antagonists:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
BMS CCR2 22 | Isopropylaminocarbonyl group | High affinity for CCR2; selective antagonist |
CCX354-C | CC chemokine receptor antagonist | Selective for CCR2; used in chronic inflammatory diseases |
MCC950 | Inflammasome inhibitor | Targets NLRP3 inflammasome; broader anti-inflammatory effects |
AZD1979 | Dual CCR2/CCR5 antagonist | Potential application in HIV-related inflammation |
Case Studies and Experimental Findings
Recent studies have highlighted the efficacy of BMS CCR2 22 in various experimental models:
- Monocyte Recruitment Inhibition :
- Experimental Autoimmune Encephalomyelitis (EAE) :
-
Cancer Models :
- Investigations into the compound's effects on tumor growth and metastasis have shown that its ability to block monocyte migration can hinder tumor-associated inflammation, which is often exploited by tumors to promote growth and spread.
Propiedades
IUPAC Name |
N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPXYDUJQWENPM-XZOQPEGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-97-0 | |
Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS22 interact with its target and what are the downstream effects?
A: this compound is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.
Q2: What are the limitations of this compound in terms of its drug-like properties and are there any potential solutions?
A: Despite its potency, this compound suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of this compound analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].
Q3: How has computational chemistry been employed in the study of this compound?
A: Computational chemistry has played a crucial role in understanding and optimizing this compound. Researchers have used pharmacophore modeling based on the crystal structure of the this compound-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of this compound and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.